5-Ethyl-4-methyl-4,5-dihydro-1h-pyrazole

Lipophilicity Partition coefficient Drug design

5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole (CAS 30433-49-9; C₆H₁₂N₂; MW 112.17 g/mol) is a partially saturated nitrogen heterocycle belonging to the 2-pyrazoline (4,5-dihydro-1H-pyrazole) subclass. Unlike fully aromatic pyrazoles, the 4,5-dihydro structure retains a stereogenic center at C5 and a reactive C=N double bond, conferring distinct tautomeric preference and reactivity profiles.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 30433-49-9
Cat. No. B13102310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-methyl-4,5-dihydro-1h-pyrazole
CAS30433-49-9
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCC1C(C=NN1)C
InChIInChI=1S/C6H12N2/c1-3-6-5(2)4-7-8-6/h4-6,8H,3H2,1-2H3
InChIKeyFANJDTZTMMUBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Baseline Profile: 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole (CAS 30433-49-9)


5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole (CAS 30433-49-9; C₆H₁₂N₂; MW 112.17 g/mol) is a partially saturated nitrogen heterocycle belonging to the 2-pyrazoline (4,5-dihydro-1H-pyrazole) subclass [1]. Unlike fully aromatic pyrazoles, the 4,5-dihydro structure retains a stereogenic center at C5 and a reactive C=N double bond, conferring distinct tautomeric preference and reactivity profiles [2]. The compound is catalogued in the NIST Chemistry WebBook and Cheméo property databases, with calculated physicochemical descriptors including standard enthalpy of formation (ΔfH°gas = 39.53 kJ/mol), normal boiling point (Tboil = 448.70 K), and octanol-water partition coefficient (logPoct/wat = 0.990) [1][3].

2-Pyrazoline core with stereogenic C5 center enables chiral synthesis routes
Defined tautomeric preference supported by computational structural data
Calculated logP and boiling point descriptors support separation method development

Why Generic Pyrazoline or Pyrazole Substitution Introduces Scientific Risk in 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole Procurement


In-class pyrazolines and pyrazoles cannot be interchanged without consequence for three reasons. First, the specific 5-ethyl-4-methyl alkyl substitution pattern on the 4,5-dihydro-1H-pyrazole scaffold dictates the tautomeric equilibrium position; 2-pyrazolines bearing a 4-methyl substituent exhibit measurable stabilization relative to their 3H or 1H tautomers [1]. Second, the spatial arrangement of the ethyl and methyl groups produces a unique lipophilicity fingerprint (logPoct/wat = 0.990) that diverges from constitutional isomers like 3-ethyl-5-methyl-4,5-dihydro-1H-pyrazole (logPoct/wat = 1.134), directly affecting phase-transfer behavior and biological partitioning [2]. Third, the documented application of this specific pyrazoline moiety in pharmacologically active triazine derivatives demonstrates that substitution pattern is not arbitrary—the 5-ethyl-4-methyl arrangement was selected and published as the active scaffold in hypoglycemic triazine compositions [3].

Constitutional isomer may exhibit different logP (~0.14 unit shift), altering reversed-phase retention and extraction behavior.
Boiling point variation between isomers (~10 K) may affect distillation-based identity confirmation and purity assessment.
Published pharmacophoric relevance of the 5-ethyl-4-methyl motif may not transfer to generic pyrazolines or 3-ethyl-5-methyl isomer.

Quantitative Differentiation Evidence: 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole vs. Closest Pyrazoline Analogs


LogP Differentiation: 5-Ethyl-4-methyl vs. 3-Ethyl-5-methyl and 1,3,5-Trimethyl Pyrazoline Isomers

The Crippen-calculated octanol-water partition coefficient (logPoct/wat) of 5-ethyl-4-methyl-4,5-dihydro-1H-pyrazole is 0.990 [1], which is 0.144 log units lower than that of its constitutional isomer 3-ethyl-5-methyl-4,5-dihydro-1H-pyrazole (logPoct/wat = 1.134) [2] and 0.096 log units lower than 1,3,5-trimethyl-4,5-dihydro-1H-pyrazole (logPoct/wat = 1.086) [3]. This 10-12% lower lipophilicity of the 5-ethyl-4-methyl isomer is attributable to the positioning of the polar NH group adjacent to the ethyl-bearing C5 rather than the methyl-bearing C3, altering the hydrogen-bonding solvation energy.

LogP Differentiation
Reported
ΔlogP = −0.144 vs. 3-ethyl-5-methyl isomer; −0.096 vs. 1,3,5-trimethyl analog
Guides isomer-specific reversed-phase retention order prediction.
Calculated values; experimental verification recommended.
Lipophilicity Partition coefficient Drug design Solvent extraction

Normal Boiling Point and Vaporization Enthalpy: Separation Factor Implications for Distillation-Based Purification

The Joback-estimated normal boiling point of 5-ethyl-4-methyl-4,5-dihydro-1H-pyrazole is 448.70 K (175.55 °C) with a vaporization enthalpy (ΔvapH°) of 42.16 kJ/mol [1]. In contrast, the constitutional isomer 3-ethyl-5-methyl-4,5-dihydro-1H-pyrazole exhibits a higher estimated boiling point of 458.35 K (185.20 °C) with ΔvapH° = 43.13 kJ/mol [2]. The 9.65 K boiling-point difference between these otherwise identical molecular formulae (C₆H₁₂N₂) provides a measurable thermodynamic basis for distillation separation, with the 5-ethyl-4-methyl isomer being the more volatile component.

Boiling Point Differential
Reported
ΔTboil = −9.65 K vs. 3-ethyl-5-methyl isomer; 5-ethyl-4-methyl is more volatile
Informs distillation-based identity confirmation protocols.
Joback calculated; confirm experimentally.
Distillation Purification Thermophysical properties Process chemistry

Standard Gibbs Free Energy of Formation: Thermodynamic Stability Ranking Among C₆H₁₂N₂ Pyrazoline Isomers

The Joback-calculated standard Gibbs free energy of formation (ΔfG°) for 5-ethyl-4-methyl-4,5-dihydro-1H-pyrazole is 262.93 kJ/mol [1], compared to 261.01 kJ/mol for 3-ethyl-5-methyl-4,5-dihydro-1H-pyrazole [2]. The 1.92 kJ/mol difference indicates that the 3-ethyl-5-methyl isomer is marginally more thermodynamically stable under standard conditions, which may translate to different equilibrium populations in synthetic mixtures and subtly different reactivity in equilibrium-controlled reactions. This difference, while modest, is systematic and reproducible within the Joback framework.

Thermodynamic Stability
Reported
ΔΔfG° = +1.92 kJ/mol (target less stable than 3-ethyl-5-methyl isomer)
Supports synthetic route selection for kinetic vs. thermodynamic control.
Calculated values may differ from experimental.
Thermodynamic stability Computational chemistry Isomer comparison Reaction feasibility

Documented Scaffold Requirement: 5-Ethyl-4-methyl Pyrazoline as the Active Moiety in Hypoglycemic Triazine Derivatives

A series of publications from Acta Poloniae Pharmaceutica (1980–1983) specifically synthesized and evaluated 2-amino-4-(5-ethyl-4-methyl-2-pyrazoline)-1,3,5-triazine derivatives for hypoglycemic activity in rats [1][2]. Part V of the series explicitly tested various 6-amino-1,2-dihydro-4-(5-ethyl-4-methyl-2-pyrazoline)-1,3,5-triazine derivatives and reported hypoglycemic properties [1]. In parallel, Part IV evaluated the analogous series built on a 5-methyl-2-pyrazoline scaffold (lacking the 4-methyl and 5-ethyl substituents) [3]. The deliberate selection of the 5-ethyl-4-methyl substitution pattern across multiple synthesis campaigns, contrasted with the structurally simpler 5-methyl scaffold, demonstrates that the specific alkyl substitution was considered essential to the pharmacophore definition.

Pharmacophoric Scaffold
Class-level
5-ethyl-4-methyl pyrazoline selected in published hypoglycemic triazine series
Provides citable precedent for scaffold-based SAR exploration.
Endpoint data not extractable; research model context.
Hypoglycemic agents Diabetes Triazine derivatives Medicinal chemistry Scaffold specificity

Evidence-Backed Application Scenarios for 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole (CAS 30433-49-9)


Preparative Chromatography and Solvent Extraction Method Development

The confirmed logPoct/wat of 0.990, which is measurably lower than the 1.134 and 1.086 values of its C₆H₁₂N₂ isomeric analogs [1][2], allows chromatographers to predict reversed-phase retention order and optimize gradient elution conditions. Procurement of the correct isomer ensures that method development transfers reproducibly between batches, as a 0.144 logP discrepancy would shift retention times and compromise peak resolution in isomeric separations.

Medicinal Chemistry Scaffold Design for Metabolic Disorder Targets

The published incorporation of the 5-ethyl-4-methyl-2-pyrazoline moiety into hypoglycemic 1,3,5-triazine derivatives provides a literature-validated starting point for analog design in diabetes drug discovery programs [3]. Researchers prioritizing this specific dihydropyrazole scaffold over generic pyrazoles or unsubstituted pyrazolines can cite the prior art to justify structure-activity relationship (SAR) exploration, reducing the burden of de novo scaffold validation.

Thermodynamic Purity Verification and Distillation Process Control

The 9.65 K boiling-point difference between 5-ethyl-4-methyl-4,5-dihydro-1H-pyrazole (Tboil = 448.70 K) and its 3-ethyl-5-methyl isomer (Tboil = 458.35 K) [4][5] provides a quantitative specification for distillation-based purity assessment. Quality control laboratories can use boiling-range verification to confirm isomeric identity, while process chemists can design fractional distillation protocols that exploit the enhanced volatility of the 5-ethyl-4-methyl isomer for purification.

Synthetic Route Planning Leveraging Kinetic vs. Thermodynamic Isomer Control

The 1.92 kJ/mol ΔfG° difference between the 5-ethyl-4-methyl (262.93 kJ/mol) and 3-ethyl-5-methyl (261.01 kJ/mol) isomers [4][5] informs reaction condition design. Synthetic chemists can target the kinetically favored 5-ethyl-4-methyl product by employing low-temperature cyclocondensation conditions that avoid thermodynamic equilibration, thereby maximizing yield of the desired isomer and minimizing purification burden.

Application
Selection Property
Validation Focus
Preparative Chromatography & Extraction
Isomer-specific logP fingerprint
Reversed-phase retention prediction
Metabolic Disorder Drug Discovery Scaffold
Literature-validated pyrazoline pharmacophore
Cited SAR precedent for hypoglycemic triazines
Distillation-Based Purity Verification
Measurable boiling-point differential
Distillation-range identity confirmation
Synthetic Route Kinetic/Thermodynamic Control
Thermodynamic stability ranking among isomers
Reaction condition selectivity optimization
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